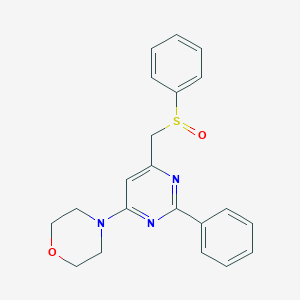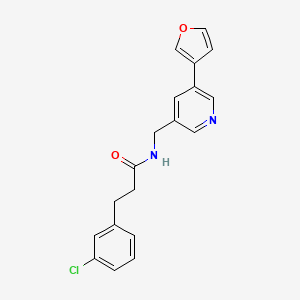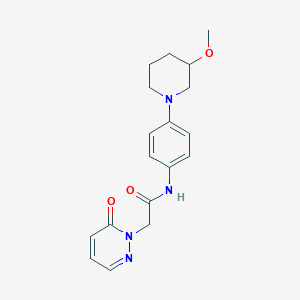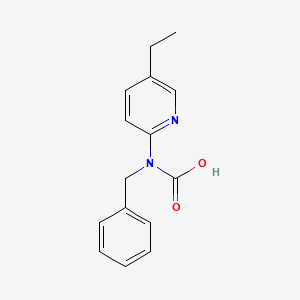
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide” is a chemical compound used for pharmaceutical testing . It is also known by other names such as “4-(2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINYL)MORPHOLINE”, “4-{6-[(benzenesulfinyl)methyl]-2-phenylpyrimidin-4-yl}morpholine”, and "Morpholine, 4-[2-phenyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl]-" .
作用機序
The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, this compound has been shown to affect the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In neuronal cells, this compound has been shown to affect synaptic plasticity and to modulate the release of neurotransmitters. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study these processes in a targeted manner. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
合成法
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide can be synthesized through a multi-step process involving the reaction of various reagents. One common synthesis method involves the reaction of 2-chloro-5-nitrobenzaldehyde with morpholine to form an intermediate compound. This intermediate is then reacted with 2-phenyl-4-pyrimidinylamine to form the final product, this compound.
科学的研究の応用
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. In neuroscience research, this compound has been studied for its potential to modulate neurotransmitter release and to affect synaptic plasticity.
Safety and Hazards
特性
IUPAC Name |
4-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(19-9-5-2-6-10-19)16-18-15-20(24-11-13-26-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZZMIPVZKXSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2947572.png)
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)




![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)